6,13-Bis[(4-pentylphenyl)ethynyl]pentacene
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Overview
Description
6,13-Bis[(4-pentylphenyl)ethynyl]pentacene is a derivative of pentacene, a well-known organic semiconductor. This compound is characterized by the presence of two 4-pentylphenyl-ethynyl groups attached to the 6 and 13 positions of the pentacene core.
Preparation Methods
The synthesis of 6,13-Bis[(4-pentylphenyl)ethynyl]pentacene involves several steps. One common method starts with the preparation of 6,13-dibromopentacene, which is then subjected to a Sonogashira coupling reaction with 4-pentylphenylacetylene. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, like CuI, in a solvent such as tetrahydrofuran (THF) under an inert atmosphere . The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
6,13-Bis[(4-pentylphenyl)ethynyl]pentacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under ambient conditions, especially when exposed to light and oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The ethynyl groups can participate in substitution reactions, allowing for further functionalization of the compound.
Scientific Research Applications
6,13-Bis[(4-pentylphenyl)ethynyl]pentacene has several scientific research applications:
Organic Electronics: It is used in the fabrication of organic thin-film transistors (OTFTs) due to its high charge carrier mobility and stability.
Photovoltaic Cells: The compound is employed in organic photovoltaic cells as an active layer material to enhance light absorption and charge transport.
Light Emitting Diodes (OLEDs): The compound is also explored for use in OLEDs, where it contributes to the emission properties of the device.
Mechanism of Action
The mechanism of action of 6,13-Bis[(4-pentylphenyl)ethynyl]pentacene in electronic devices involves its ability to transport charge carriers efficiently. The conjugated π-bonding throughout the side groups enhances the electron conjugation length, improving the charge transport properties . The molecular targets include the active layers in OTFTs and photovoltaic cells, where the compound facilitates the movement of electrons and holes, leading to improved device performance .
Comparison with Similar Compounds
6,13-Bis[(4-pentylphenyl)ethynyl]pentacene is compared with other similar compounds, such as:
6,13-Bis[(4-hexylphenyl)ethynyl]pentacene: This compound has hexyl groups instead of pentyl groups, which can affect its solubility and electronic properties.
6,13-Bis(triisopropylsilylethynyl)pentacene: Known for its high charge carrier mobility and stability, this compound is widely used in organic electronics.
The unique properties of this compound, such as enhanced solubility and stability, make it a valuable compound for various applications in organic electronics and other fields .
Properties
CAS No. |
854519-91-8 |
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Molecular Formula |
C48H42 |
Molecular Weight |
618.8 g/mol |
IUPAC Name |
6,13-bis[2-(4-pentylphenyl)ethynyl]pentacene |
InChI |
InChI=1S/C48H42/c1-3-5-7-13-35-19-23-37(24-20-35)27-29-43-45-31-39-15-9-11-17-41(39)33-47(45)44(48-34-42-18-12-10-16-40(42)32-46(43)48)30-28-38-25-21-36(22-26-38)14-8-6-4-2/h9-12,15-26,31-34H,3-8,13-14H2,1-2H3 |
InChI Key |
QJVUJUCRQRMZPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C#CC2=C3C=C4C=CC=CC4=CC3=C(C5=CC6=CC=CC=C6C=C52)C#CC7=CC=C(C=C7)CCCCC |
Origin of Product |
United States |
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